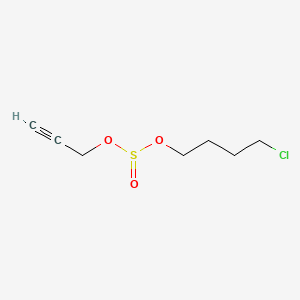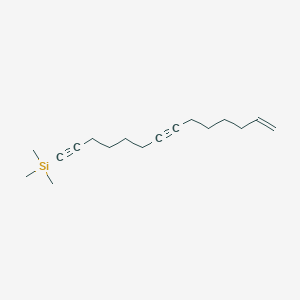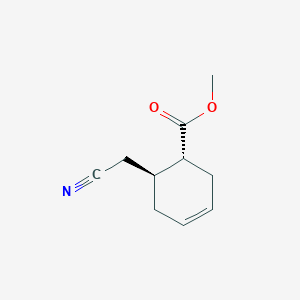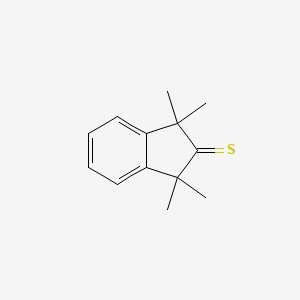![molecular formula C34H24Li9N6NaO16S4+6 B14440446 2,7-Naphthalenedisulfonic acid, 3,3'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[5-amino-4-hydroxy-, trilithium monosodium salt CAS No. 75752-17-9](/img/structure/B14440446.png)
2,7-Naphthalenedisulfonic acid, 3,3'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[5-amino-4-hydroxy-, trilithium monosodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Naphthalenedisulfonic acid, 3,3’-[(3,3’-dimethoxy[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[5-amino-4-hydroxy-, trilithium monosodium salt is a complex organic compound known for its unique structural properties and diverse applications. This compound is characterized by its naphthalene core, which is substituted with sulfonic acid groups, and its biphenyl linkage, which is further modified with azo groups and amino-hydroxy functionalities. The presence of lithium and sodium salts enhances its solubility and stability in various solvents.
准备方法
The synthesis of 2,7-Naphthalenedisulfonic acid, 3,3’-[(3,3’-dimethoxy[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[5-amino-4-hydroxy-, trilithium monosodium salt involves multiple steps, including diazotization, azo coupling, and sulfonation reactions. The process typically begins with the diazotization of an aromatic amine, followed by coupling with a suitable biphenyl derivative. The resulting azo compound is then subjected to sulfonation to introduce the sulfonic acid groups. Finally, the compound is neutralized with lithium and sodium hydroxides to form the trilithium monosodium salt.
化学反应分析
This compound undergoes various chemical reactions, including:
Oxidation: The amino and hydroxy groups can be oxidized to form quinone derivatives.
Reduction: The azo groups can be reduced to form corresponding amines.
Substitution: The sulfonic acid groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
2,7-Naphthalenedisulfonic acid, 3,3’-[(3,3’-dimethoxy[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[5-amino-4-hydroxy-, trilithium monosodium salt has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of pigments, inks, and coatings due to its vibrant color and stability.
作用机制
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The azo groups can undergo reduction to form amines, which can then interact with biological molecules such as proteins and nucleic acids. The sulfonic acid groups enhance the compound’s solubility and facilitate its transport across cell membranes. The biphenyl linkage provides structural rigidity, allowing the compound to maintain its integrity under various conditions.
相似化合物的比较
Compared to other similar compounds, 2,7-Naphthalenedisulfonic acid, 3,3’-[(3,3’-dimethoxy[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[5-amino-4-hydroxy-, trilithium monosodium salt stands out due to its unique combination of functional groups and metal salts. Similar compounds include:
- 3-Hydroxy-4-nitroso-2,7-naphthalenedisulfonic acid
- 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid monosodium salt
- 2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-[2-(4-sulfo-1-naphthalenyl)diazenyl]-, aluminum salt These compounds share some structural similarities but differ in their specific functional groups and metal ion content, which influence their chemical behavior and applications.
属性
CAS 编号 |
75752-17-9 |
|---|---|
分子式 |
C34H24Li9N6NaO16S4+6 |
分子量 |
987 g/mol |
IUPAC 名称 |
nonalithium;sodium;5-amino-3-[[4-[4-[(8-amino-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C34H28N6O16S4.9Li.Na/c1-55-25-9-15(3-5-23(25)37-39-31-27(59(49,50)51)11-17-7-19(57(43,44)45)13-21(35)29(17)33(31)41)16-4-6-24(26(10-16)56-2)38-40-32-28(60(52,53)54)12-18-8-20(58(46,47)48)14-22(36)30(18)34(32)42;;;;;;;;;;/h3-14,41-42H,35-36H2,1-2H3,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);;;;;;;;;;/q;10*+1/p-4 |
InChI 键 |
ZXIPOTIQZNBVIG-UHFFFAOYSA-J |
规范 SMILES |
[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)OC)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])N)O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



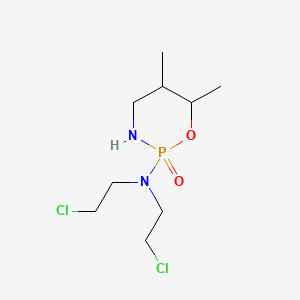
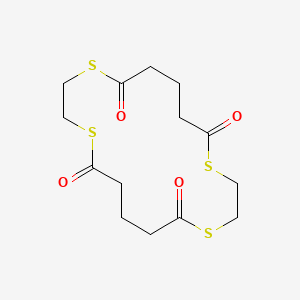
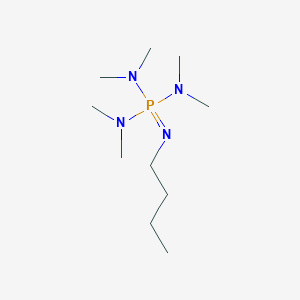
![Methyl 4-{2-[4-(dimethylamino)phenyl]ethenyl}benzoate](/img/structure/B14440385.png)

![1-Phenyl-2,9,10-trioxa-6-aza-1-germabicyclo[4.3.3]dodecane](/img/structure/B14440394.png)
![1H-Indole-4-carboxaldehyde, 3-[(dimethylamino)methyl]-](/img/structure/B14440397.png)


